![molecular formula C7H12ClNO3 B145728 2-[(2-Chloroacetyl)-methylamino]butanoic acid CAS No. 138062-77-8](/img/structure/B145728.png)
2-[(2-Chloroacetyl)-methylamino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chloroacetyl)-methylamino]butanoic acid, also known as Gabaculine, is a potent inhibitor of gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and Gabaculine's ability to inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function.
Wirkmechanismus
2-[(2-Chloroacetyl)-methylamino]butanoic acid works by inhibiting GABA transaminase, an enzyme responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 2-[(2-Chloroacetyl)-methylamino]butanoic acid increases GABA levels, leading to increased inhibition in the central nervous system. This increased inhibition can have a variety of effects on behavior and physiology, depending on the specific brain regions and pathways affected.
Biochemische Und Physiologische Effekte
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been shown to have a variety of effects on behavior and physiology. It has been shown to increase seizure threshold in animal models of epilepsy, suggesting a potential use as an anticonvulsant. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been shown to have anxiolytic and antidepressant effects, likely due to its ability to increase GABA levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-Chloroacetyl)-methylamino]butanoic acid's ability to selectively inhibit GABA transaminase makes it a valuable tool for studying GABA metabolism and function. However, its potency and non-specific effects on other enzymes and pathways can make interpretation of results challenging. Additionally, 2-[(2-Chloroacetyl)-methylamino]butanoic acid's potential toxicity and limited solubility can make it difficult to use in some experimental settings.
Zukünftige Richtungen
Future research on 2-[(2-Chloroacetyl)-methylamino]butanoic acid could focus on its potential as a therapeutic agent for neurological disorders, such as epilepsy, anxiety, and depression. Additionally, further studies could explore the specific brain regions and pathways affected by 2-[(2-Chloroacetyl)-methylamino]butanoic acid, as well as its potential interactions with other neurotransmitter systems. Finally, efforts to improve the solubility and toxicity profile of 2-[(2-Chloroacetyl)-methylamino]butanoic acid could make it a more widely used tool in scientific research.
Synthesemethoden
2-[(2-Chloroacetyl)-methylamino]butanoic acid can be synthesized via several methods, including the reaction of chloroacetyl chloride with methylamine followed by the addition of butyric acid, or by the reaction of chloroacetyl chloride with butyric acid followed by the addition of methylamine. Both methods require careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chloroacetyl)-methylamino]butanoic acid has been extensively used in scientific research to study the role of GABA in the central nervous system. It has been shown to increase GABA levels in the brain, leading to a variety of effects on behavior and physiology. 2-[(2-Chloroacetyl)-methylamino]butanoic acid has also been used to study the effects of GABA on various diseases and disorders, including epilepsy, anxiety, and depression.
Eigenschaften
CAS-Nummer |
138062-77-8 |
|---|---|
Produktname |
2-[(2-Chloroacetyl)-methylamino]butanoic acid |
Molekularformel |
C7H12ClNO3 |
Molekulargewicht |
193.63 g/mol |
IUPAC-Name |
2-[(2-chloroacetyl)-methylamino]butanoic acid |
InChI |
InChI=1S/C7H12ClNO3/c1-3-5(7(11)12)9(2)6(10)4-8/h5H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
UKOSFEOZMXOTPF-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
Kanonische SMILES |
CCC(C(=O)O)N(C)C(=O)CCl |
Synonyme |
Butanoic acid, 2-[(chloroacetyl)methylamino]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



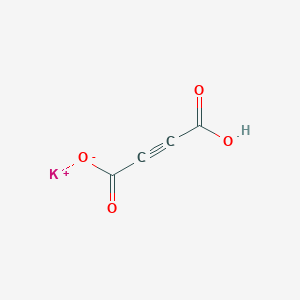
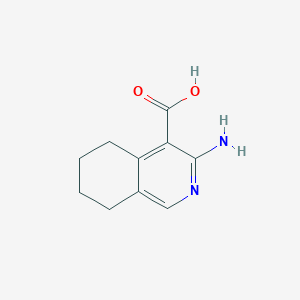
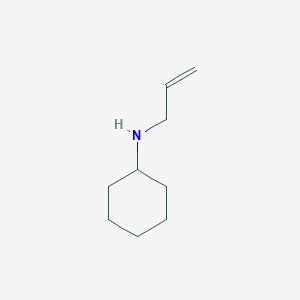
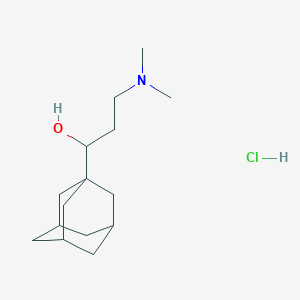
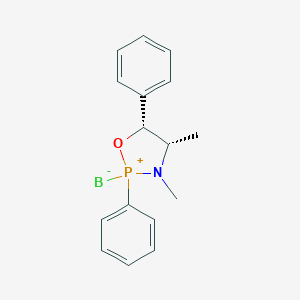
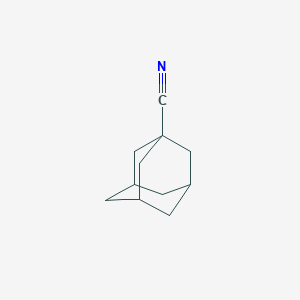
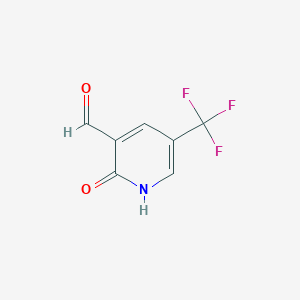
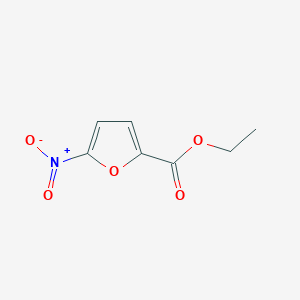
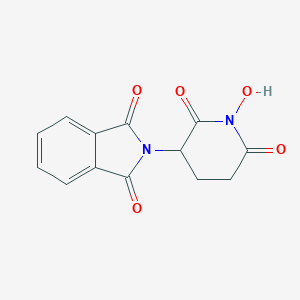
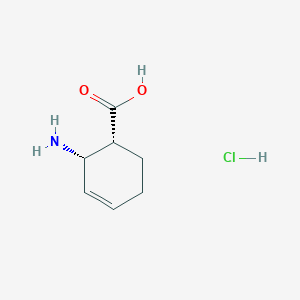

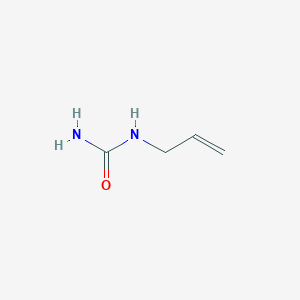
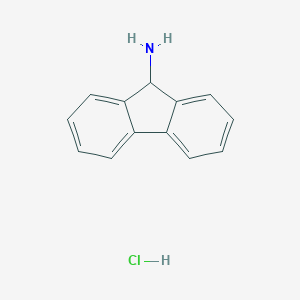
![11-(1-Piperazinyl)-dibenzo[b,f][1,4]thiazepine dihydrochloride](/img/structure/B145680.png)